



# ZT-12-037-01 supplier and purchasing information.

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest Compound Name: ZT-12-037-01 Get Quote Cat. No.: B2598376

## **ZT-12-037-01: A Technical Guide for Researchers**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **ZT-12-037-01**, a potent and selective inhibitor of Serine/Threonine Kinase 19 (STK19). The information is compiled for researchers, scientists, and drug development professionals interested in its potential therapeutic applications, particularly in the context of NRAS-mutant melanoma. This document summarizes purchasing information, key quantitative data, experimental protocols derived from published research, and a visualization of the proposed signaling pathway.

# **Supplier and Purchasing Information**

**ZT-12-037-01** is available from several commercial suppliers for research purposes. It is important to note that this compound is intended for laboratory research use only and not for human or veterinary use.[1] Pricing and availability are subject to change and should be confirmed with the respective suppliers.



| Supplier            | Website      | Notes                                                       |
|---------------------|--------------|-------------------------------------------------------------|
| AbMole BioScience   | INVALID-LINK | Provides pricing for various quantities (e.g., 10mg, 25mg). |
| MedchemExpress      | INVALID-LINK |                                                             |
| Selleck Chemicals   | INVALID-LINK |                                                             |
| AOBIOUS             | INVALID-LINK |                                                             |
| Combi-Blocks        | INVALID-LINK |                                                             |
| DC Chemicals        | INVALID-LINK |                                                             |
| CymitQuimica        | INVALID-LINK |                                                             |
| Axon Medchem        | INVALID-LINK |                                                             |
| TargetMol           | INVALID-LINK |                                                             |
| Ambeed, Inc.        | INVALID-LINK |                                                             |
| AiFChem             | INVALID-LINK |                                                             |
| BOC Sciences        | INVALID-LINK |                                                             |
| BLD Pharmatech Ltd. | INVALID-LINK |                                                             |

### **Core Technical Data**

**ZT-12-037-01** is an ATP-competitive inhibitor of STK19.[1][2] It has been shown to block the oncogenic activity of NRAS, a key driver in a significant portion of melanomas.

## **In Vitro Activity**

The primary mechanism of **ZT-12-037-01** is the inhibition of STK19 kinase activity, which in turn prevents the phosphorylation of NRAS. This has been demonstrated to inhibit downstream signaling pathways, including the MEK-ERK and PI3K pathways, in melanoma cells with NRAS mutations.[3]



| Parameter                                                 | Value          | Cell Line/Conditions                                              |
|-----------------------------------------------------------|----------------|-------------------------------------------------------------------|
| IC50 (STK19 WT)                                           | 23.96 nM       | Cell-free assay                                                   |
| IC50 (STK19 D89N)                                         | 27.94 nM       | Cell-free assay                                                   |
| IC50 (NRAS Phosphorylation)                               | 20.04 nM       |                                                                   |
| Effective Concentration (Colony Formation Inhibition)     | 3 μM (14 days) | Mutant NRAS-STK19-driven melanocytes                              |
| Effective Concentration (NRAS Phosphorylation Inhibition) | 0.1 - 3 μΜ     | Human Primary Melanocytes<br>(HPMs) with STK19WT and<br>STK19D89N |

## **In Vivo Activity**

Preclinical studies in animal models have demonstrated the anti-tumor efficacy of **ZT-12-037-01**.

| Animal Model                             | Dosage and<br>Administration                                      | Key Findings                                                                            |
|------------------------------------------|-------------------------------------------------------------------|-----------------------------------------------------------------------------------------|
| SK-MEL-2 xenograft<br>melanoma nude mice | 25-50 mg/kg, subcutaneous injection, once daily for 21 days[1][3] | Inhibition of tumor growth and induction of apoptosis (increased cleaved caspase-3).[1] |

# **Signaling Pathway**

The proposed signaling pathway involves the direct phosphorylation of NRAS by STK19. This phosphorylation event is thought to enhance the binding of NRAS to its downstream effectors, thereby promoting oncogenic signaling. **ZT-12-037-01**, by inhibiting STK19, disrupts this cascade.

It is important to note that there is a scientific debate regarding the classification of STK19 as a kinase and the functional relevance of the D89N mutation. Researchers should be aware of this ongoing discussion when interpreting data related to this pathway.





Click to download full resolution via product page

Caption: Proposed STK19-NRAS signaling pathway and the inhibitory action of **ZT-12-037-01**.

# **Experimental Protocols**

The following are summaries of experimental protocols based on the methodologies described in the primary literature. For detailed, step-by-step instructions, it is essential to consult the original research articles.

# **Cell Proliferation Assay**

- Cell Lines: CDK4 (R24C), hTERT, and p53DD melanocyte cell lines.
- Treatment: Cells are treated with ZT-12-037-01 at a concentration of 3 μM.



- Incubation: The cells are incubated for 14 days.
- Analysis: Inhibition of melanocyte proliferation is assessed by colony formation assays.

### **Western Blot Analysis for NRAS Phosphorylation**

- Cell Lines: Human Primary Melanocytes (HPMs) expressing STK19WT or STK19D89N.
- Treatment: Cells are treated with varying concentrations of ZT-12-037-01 (0, 0.1, 0.3, 1, 3 μM).
- Analysis: Cell lysates are collected and subjected to Western blotting to detect the levels of phosphorylated NRAS.

### In Vivo Xenograft Studies

- Animal Model: SK-MEL-2 xenograft melanoma model in nude mice.
- Cell Implantation: hTERT/p53DD/CDK4(R24C) melanocytes are implanted to induce tumor formation.
- Treatment: Once tumors are established, mice are treated with ZT-12-037-01 at doses of 25 mg/kg or 50 mg/kg.
- Administration: The compound is administered via intraperitoneal or subcutaneous injection once daily for 21 days.
- Analysis: Tumor growth is monitored throughout the study. At the endpoint, tumors are
  excised for further analysis, such as immunohistochemistry for cleaved caspase-3 to assess
  apoptosis.

# **Experimental Workflow**

The general workflow for evaluating the efficacy of **ZT-12-037-01** in preclinical models is outlined below.





#### Click to download full resolution via product page

Caption: A generalized experimental workflow for the preclinical evaluation of **ZT-12-037-01**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. abmole.com [abmole.com]
- 2. selleckchem.com [selleckchem.com]
- 3. ZT-12-037-01 [CAS:2328073-61-4|STK19 inhibitor [dcchemicals.com]
- To cite this document: BenchChem. [ZT-12-037-01 supplier and purchasing information.].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2598376#zt-12-037-01-supplier-and-purchasing-information]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com